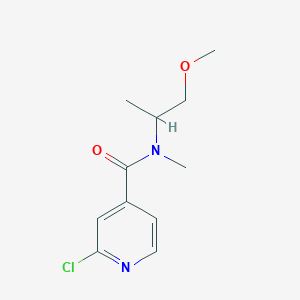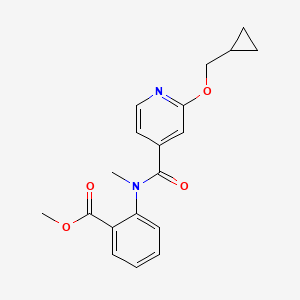![molecular formula C24H24FN5O5 B2429755 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1210657-57-0](/img/structure/B2429755.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C24H24FN5O5 and its molecular weight is 481.484. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Oxazines
Researchers utilized solution combustion synthesis with bismuth oxide as a catalyst for the efficient synthesis of 1,2-oxazine based derivatives, focusing on developing COX2 specific inhibitors for anti-inflammatory therapy. The study highlighted the synthesis and characterization of these novel oxazines, demonstrating their potential in selective COX2 inhibition, which could lead to advancements in anti-inflammatory treatments (V. Srinivas et al., 2015).
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
This research evaluated the effects of various orexin receptor antagonists, including SB-649868, in a binge eating model in rats. The study found that selective antagonism at the orexin-1 receptor could represent a novel pharmacological approach to treating binge eating and possibly other eating disorders with a compulsive component, highlighting the therapeutic potential of targeting orexin pathways in eating disorders (L. Piccoli et al., 2012).
Sigma-1 Receptor Ligands and Their Potential in Neurodegenerative Processes
Research into sigma-1 receptor ligands, including the evaluation of various N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, revealed highly potent and selective compounds for the sigma-1 receptor. These findings underscore the potential of sigma-1 receptor ligands in imaging and possibly treating neurodegenerative processes, contributing to our understanding of these receptors' roles in neurological conditions (I. Moussa et al., 2010).
Synthesis and Evaluation of Benzimidazoles as H1-Antihistaminic Agents
The study on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles and their evaluation as H1-antihistaminic agents provides valuable insights into the development of potent antihistaminics. This research contributes to the ongoing efforts to find effective treatments for allergic conditions by exploring the therapeutic potential of benzimidazole derivatives (R. Iemura et al., 1986).
Antiproliferative and Anti-HIV Activity of Benzothiazole Derivatives
The synthesis and evaluation of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides for their in vitro antiproliferative activity against human tumor-derived cell lines and screening as inhibitors against HIV highlight the potential of benzothiazole derivatives in developing therapeutic agents for cancer and HIV. This research contributes to the discovery of novel compounds with significant biological activities (Y. Al-Soud et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect cell cycle progression and apoptosis pathways .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c25-17-3-1-2-4-18(17)29-8-10-30(11-9-29)19(16-5-6-20-21(13-16)34-15-33-20)14-26-23(31)24(32)27-22-7-12-35-28-22/h1-7,12-13,19H,8-11,14-15H2,(H,26,31)(H,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUBZYCUTWMNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=NOC=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)


![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)


![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)
![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)